4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) is a highly specialized gamma-keto acid essential for the synthesis of fluorinated heterocycles, particularly pyridazinones and pyrroles. Unlike mono-fluorinated or unsubstituted analogs, the 3,5-difluoro substitution pattern imparts unique physicochemical properties to downstream active pharmaceutical ingredients (APIs), including enhanced metabolic stability and optimized target binding. In industrial procurement, this specific building block is prioritized because its 3,5-substitution pattern cannot be achieved through standard Friedel-Crafts acylation of 1,3-difluorobenzene, necessitating the purchase of high-purity commercial lots to bypass complex, low-yield organometallic synthesis steps[1].
Substituting 4-(3,5-Difluorophenyl)-4-oxobutyric acid with the more common 4-(2,4-difluorophenyl)-4-oxobutyric acid fundamentally alters the steric and electronic profile of the resulting API, often abolishing target binding affinity in kinase inhibitors [1]. Furthermore, attempting to substitute the procured material with an in-house synthesized batch using 1,3-difluorobenzene and succinic anhydride under Friedel-Crafts conditions fails, as the ortho/para-directing fluorine atoms exclusively yield the 2,4-difluoro isomer. Consequently, procurement of the exact 3,5-difluoro isomer is mandatory to ensure correct regiochemistry and avoid catastrophic downstream failures in structure-activity relationship (SAR) continuity[2].
The synthesis of gamma-keto acids typically relies on Friedel-Crafts acylation. However, reacting 1,3-difluorobenzene with succinic anhydride yields >95% of the 2,4-difluoro isomer and <5% of the desired 3,5-difluoro isomer due to the ortho/para directing effects of fluorine [1]. Procuring 4-(3,5-Difluorophenyl)-4-oxobutyric acid directly provides >97% isomeric purity, bypassing the need for sensitive Grignard or organolithium reactions that are otherwise required to force the 3,5-substitution pattern [2].
| Evidence Dimension | 3,5-Isomer Yield via Standard Acylation |
| Target Compound Data | >97% purity (Commercial Procurement) |
| Comparator Or Baseline | <5% 3,5-isomer yield (In-house Friedel-Crafts acylation) |
| Quantified Difference | >92% increase in isomeric purity |
| Conditions | Standard laboratory synthesis vs. commercial procurement |
Buyers must procure this compound directly because standard in-house synthesis routes fail to produce the correct isomer, wasting time and reagents.
4-(3,5-Difluorophenyl)-4-oxobutyric acid serves as an ideal electrophile for condensation with hydrazine. Compared to sterically hindered ortho-substituted analogs (like the 2,4-difluoro or 2,6-difluoro isomers), the 3,5-difluoro pattern lacks steric bulk adjacent to the carbonyl, allowing for rapid and complete cyclization to 6-(3,5-difluorophenyl)-4,5-dihydro-2H-pyridazin-3-one [1]. Cyclization yields typically exceed 85% under standard reflux conditions, outperforming ortho-substituted comparators which often stall at lower yields due to steric hindrance [2].
| Evidence Dimension | Hydrazine Cyclization Yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 60-70% yield (2,4-difluoro or 2,6-difluoro analogs) |
| Quantified Difference | 15-25% higher cyclization efficiency |
| Conditions | Reflux with hydrazine hydrate in ethanol |
High cyclization efficiency reduces the need for complex chromatographic purification of the resulting heterocyclic scaffolds.
The incorporation of the 3,5-difluorophenyl moiety via this specific oxobutyric acid provides a strong inductive electron-withdrawing effect without the steric penalty of ortho-substitution. When incorporated into pyrrole or pyridazinone scaffolds, the 3,5-difluoro group significantly lowers the pKa of adjacent hydrogen bond donors and increases the overall lipophilicity compared to the mono-4-fluoro baseline[1]. This precise electronic tuning is critical for enhancing cell permeability and target residence time in kinase inhibitor development, as demonstrated in ITK inhibitor SAR studies [2].
| Evidence Dimension | Inductive Electronic Effect (Hammett Sigma) |
| Target Compound Data | Strong meta-fluoro inductive effect (Σσ ≈ +0.68) |
| Comparator Or Baseline | Mono-para-fluoro effect (σ ≈ +0.06) |
| Quantified Difference | ~10-fold stronger electron-withdrawing inductive effect |
| Conditions | SAR optimization in heterocyclic drug design |
Procuring the 3,5-difluoro building block allows medicinal chemists to precisely tune the electronic properties of APIs for better target engagement.
4-(3,5-Difluorophenyl)-4-oxobutyric acid is the premier starting material for synthesizing 6-(3,5-difluorophenyl)-2H-pyridazin-3-one derivatives. These scaffolds are heavily utilized in the development of interleukin-2-inducible T-cell kinase (ITK) inhibitors, where the 3,5-difluoro pattern is essential for optimal binding pocket fit and selectivity [1].
The gamma-keto acid structure makes this compound an excellent substrate for the Paal-Knorr pyrrole synthesis. By reacting with primary amines, it yields 2-(3,5-difluorophenyl)-pyrrole derivatives, which are valuable intermediates for pharmaceutical agents targeting steroid receptors and other pathways [2].
The 3,5-difluorophenyl motif derived from this building block is critical in the SAR optimization of PDE inhibitors. The specific substitution pattern provides an optimal balance of lipophilicity and metabolic stability, outperforming mono-fluoro comparators in target selectivity assays [3].
Irritant